molecular formula C22H25N5O2S B477779 N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide CAS No. 430443-42-8

N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide

Cat. No.: B477779
CAS No.: 430443-42-8
M. Wt: 423.5g/mol
InChI Key: COXRTWVWEAYNHI-UHFFFAOYSA-N
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Description

N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-ethylaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the triazole ring. The final step involves the coupling of the triazole intermediate with 3-bromopropionyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can modulate signaling pathways related to inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole derivative with similar biological activities.

    4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl: Another triazole derivative with comparable properties.

    N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide: A related compound with similar structural features

Uniqueness

N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity.

Properties

CAS No.

430443-42-8

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5g/mol

IUPAC Name

N-[3-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]propanamide

InChI

InChI=1S/C22H25N5O2S/c1-4-15-9-11-17(12-10-15)23-20(29)14-30-22-26-25-21(27(22)3)16-7-6-8-18(13-16)24-19(28)5-2/h6-13H,4-5,14H2,1-3H3,(H,23,29)(H,24,28)

InChI Key

COXRTWVWEAYNHI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)NC(=O)CC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)NC(=O)CC

Origin of Product

United States

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